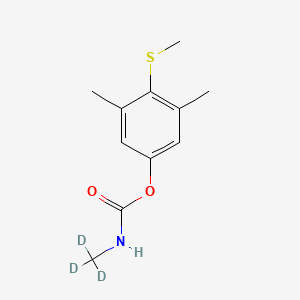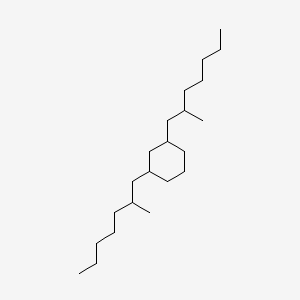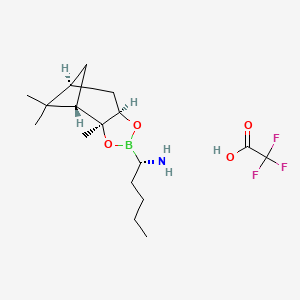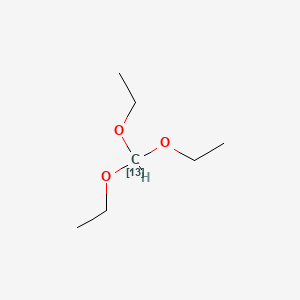
Methiocarb-d3
Descripción general
Descripción
Se utiliza principalmente como un estándar interno para la cuantificación de metiocarb mediante cromatografía de gases-espectrometría de masas (GC-MS) o cromatografía líquida-espectrometría de masas (LC-MS) . El metiocarb en sí es un pesticida carbamato que inhibe la acetilcolinesterasa, lo que lo hace eficaz contra una variedad de plagas .
Aplicaciones Científicas De Investigación
Methiocarb-d3 se utiliza ampliamente en la investigación científica debido a su marcado isotópico estable. Algunas de sus aplicaciones incluyen:
Química: Se utiliza como estándar interno en química analítica para la cuantificación de metiocarb.
Biología: Se estudia por sus efectos sobre la actividad de la acetilcolinesterasa en varios organismos.
Medicina: Se investiga por sus posibles efectos toxicológicos e interacciones con sistemas biológicos.
Industria: Se emplea en el desarrollo y la prueba de pesticidas y compuestos relacionados.
Mecanismo De Acción
Methiocarb-d3 actúa inhibiendo la acetilcolinesterasa, una enzima responsable de descomponer la acetilcolina en el sistema nervioso . La inhibición de la acetilcolinesterasa conduce a una acumulación de acetilcolina, lo que provoca una sobreestimulación del sistema nervioso y la parálisis final de las plagas objetivo . La forma deuterada, metiocarb-d3, se utiliza principalmente con fines analíticos y no muestra una actividad biológica significativa por sí misma .
Safety and Hazards
Direcciones Futuras
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Methiocarb-d3 and other deuterium-labeled compounds could have important roles in future research and applications.
Análisis Bioquímico
Biochemical Properties
Methiocarb-d3, like Methiocarb, is known to inhibit the activity of acetylcholinesterase (AChE), a key enzyme involved in nerve signal transmission . This interaction with AChE is a primary biochemical reaction involving this compound. The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous nerve impulses and symptoms of toxicity .
Cellular Effects
This compound can have significant effects on various types of cells. For instance, it has been found to be toxic to certain strains of western flower thrips and land snails . It also induces mortality in citrus mites when used at certain concentrations . These effects are likely due to the disruption of normal cellular processes by the inhibition of AChE .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with AChE. As a carbamate pesticide, this compound binds to AChE, inhibiting its activity . This prevents the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerve cells .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, Methiocarb, the non-deuterated form, has been found to be toxic to juvenile rainbow trout and guppies at certain concentrations . It’s reasonable to assume that this compound would have similar effects at equivalent dosages.
Metabolic Pathways
Methiocarb, the non-deuterated form, is known to be metabolized in organisms, with its metabolites found in various tissues . It’s likely that this compound follows similar metabolic pathways.
Transport and Distribution
This compound, like Methiocarb, is likely distributed throughout an organism following exposure. For instance, metabolites of Methiocarb have been found in both guttations and leaves of corn plants grown from coated seeds . This suggests that this compound could also be transported and distributed within cells and tissues.
Subcellular Localization
Given its biochemical properties and effects, it’s likely that this compound interacts with enzymes such as AChE in the synaptic cleft of nerve cells
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Methiocarb-d3 se sintetiza incorporando deuterio en la molécula de metiocarb. El proceso implica la reacción de 4-metiltio-3,5-xilenol con isocianato de metilo en presencia de deuterio . Las condiciones de reacción suelen incluir un ambiente controlado para garantizar la incorporación de átomos de deuterio.
Métodos de producción industrial
La producción industrial de metiocarb-d3 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas para garantizar la incorporación constante de deuterio. El producto final se purifica y se prueba para determinar su pureza isotópica .
Análisis De Reacciones Químicas
Tipos de reacciones
Methiocarb-d3 experimenta diversas reacciones químicas, que incluyen:
Oxidación: This compound se puede oxidar para formar metiocarb sulfóxido y metiocarb sulfona.
Hidrólisis: El grupo carbamato en metiocarb-d3 se puede hidrolizar para producir 3,5-dimetil-4-metiltiofenol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Hidrólisis: Las condiciones ácidas o básicas pueden facilitar la hidrólisis de metiocarb-d3.
Productos principales
Oxidación: Metiocarb sulfóxido y metiocarb sulfona.
Hidrólisis: 3,5-dimetil-4-metiltiofenol.
Comparación Con Compuestos Similares
Methiocarb-d3 es único debido a su marcado de deuterio, lo que lo convierte en un estándar interno ideal para el análisis de espectrometría de masas. Compuestos similares incluyen:
Metiocarb: La forma no deuterada, que se utiliza como pesticida.
Carbaryl: Otro pesticida carbamato con propiedades inhibitorias de la acetilcolinesterasa similares.
Aldicarb: Un pesticida carbamato más potente con un mecanismo de acción similar.
This compound destaca por su uso específico en aplicaciones analíticas, proporcionando una cuantificación precisa de metiocarb en diversas muestras .
Propiedades
IUPAC Name |
(3,5-dimethyl-4-methylsulfanylphenyl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPRJGDJKVWAH-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581694-94-1 | |
| Record name | 1581694-94-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B569274.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridin-6-amine](/img/structure/B569280.png)
![N,N-Dimethylthieno[3,2-b]pyridin-3-amine](/img/structure/B569283.png)




![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)
